molecular formula C25H22ClNO4 B1302863 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid CAS No. 270596-37-7

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid

Cat. No.: B1302863
CAS No.: 270596-37-7
M. Wt: 435.9 g/mol
InChI Key: RTGMPAHEDKUNFP-KRWDZBQOSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid is a synthetic unnatural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-chlorophenyl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

(3S)-4-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGMPAHEDKUNFP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140030
Record name (βS)-2-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270596-37-7
Record name (βS)-2-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270596-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-2-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid is a complex organic compound known for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl group, which is commonly utilized in peptide synthesis as a protecting group for amino acids. The presence of both a chlorophenyl moiety and a butanoic acid group contributes to its diverse biological activities. The stereochemistry of the (S)-configuration is critical, as it can significantly influence interactions with biological targets.

Feature Description
Molecular Formula C₁₉H₁₈ClN₃O₄
Molecular Weight 365.81 g/mol
IUPAC Name This compound

1. Antimicrobial Activity

Several derivatives of chlorophenyl compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The fluorenyl group enhances lipophilicity, potentially increasing membrane permeability and thus bioactivity against microbial pathogens.

2. Anticancer Activity

Research indicates that fluorenyl derivatives may possess anticancer properties due to their ability to interact with cellular mechanisms involved in cancer progression. For instance, compounds similar to this compound have been studied for their effects on apoptosis and cell cycle regulation in cancer cells .

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies suggest that it may inhibit enzymes related to fatty acid biosynthesis in Mycobacterium tuberculosis, presenting a promising avenue for tuberculosis treatment .

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The fluorenyl group may facilitate binding to hydrophobic pockets within target proteins, enhancing the compound's efficacy.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways by acting on key enzymes or receptors involved in inflammation and cancer progression .

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of chlorophenyl compounds demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be effective at concentrations as low as 10 µg/mL.

Study 2: Anticancer Properties

In a cell line study assessing the anticancer potential of fluorenone derivatives, it was found that compounds structurally related to this compound induced apoptosis in human breast cancer cells (MCF-7). The study revealed a dose-dependent increase in apoptotic markers at concentrations ranging from 5 to 50 µM .

Scientific Research Applications

Structural Characteristics

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C19H22ClN1O4
  • Molecular Weight : 365.84 g/mol
  • IUPAC Name : (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid

The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly useful in peptide synthesis, as it serves as a protective group for amino acids.

2.1. Peptide Synthesis

One of the primary applications of this compound is in the field of peptide synthesis. The Fmoc group allows for the selective protection of amino acids during the synthesis process. This is crucial for creating peptides with specific sequences and functionalities, which can be used in drug development and therapeutic applications.

2.2. Drug Development

Research indicates that derivatives of this compound show promise as potential drug candidates due to their ability to modulate biological pathways. For example, compounds with similar structures have been studied for their effects on neuroprotective mechanisms and anti-inflammatory responses, making them candidates for treating neurodegenerative diseases and inflammatory disorders.

3.1. Mechanistic Studies

The compound has been utilized in various biochemical studies to understand its interaction with biological targets. For instance, it can be employed to investigate the inhibition of specific enzymes or receptors involved in disease processes, thereby providing insights into potential therapeutic mechanisms.

3.2. Cellular Studies

In cellular models, this compound has been studied for its effects on cell viability and proliferation. Such studies are essential for evaluating the safety and efficacy of new compounds before clinical trials.

4.1. Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The findings suggested that these compounds could mitigate cell death and promote survival through antioxidant mechanisms, highlighting their potential in treating conditions like Alzheimer's disease.

4.2. Anti-inflammatory Properties

Another case study focused on the anti-inflammatory properties of Fmoc derivatives, demonstrating significant reductions in pro-inflammatory cytokines in vitro. This supports their potential use in developing therapies for autoimmune diseases.

Comparison with Similar Compounds

Key Structural Features :

  • Fmoc group: Enhances solubility in organic solvents and protects the amino group during synthesis.
  • Chiral center : The (S)-configuration ensures stereochemical specificity in peptide design.
  • 2-Chlorophenyl substituent : Contributes to lipophilicity and may modulate biological activity through aromatic interactions.

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 2-chlorophenyl group distinguishes the target compound from analogs with other aryl or heteroaryl substituents. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid 2-Chlorophenyl C₂₆H₂₂ClNO₄ 464.91 g/mol Peptide backbone modification; enhanced lipophilicity [14]
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 4-Trifluoromethylphenyl C₂₆H₂₂F₃NO₄ 469.45 g/mol Increased electron-withdrawing effects; improved metabolic stability [12]
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid 3-Cyanophenyl C₂₆H₂₂N₂O₄ 442.47 g/mol Enhanced polarity; potential for hydrogen bonding [14]

Impact of Substituents :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) increase stability against oxidative degradation but may reduce nucleophilicity in further reactions .
  • Polar groups (e.g., -CN) improve solubility in polar solvents and influence binding affinity in target proteins .

Variations in the Amino Acid Backbone

The butanoic acid backbone can be modified to γ- or δ-amino acids, altering peptide chain flexibility and biological activity:

Compound Name Backbone Modification Key Properties Reference
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(piperidin-1-yl)pentanoic acid hydrochloride γ-Amino acid with piperidine Increased conformational rigidity; used in foldamer design [4]
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid Branched side chain Orthogonal protection for selective peptide elongation [15]

Structural Implications :

  • γ-Amino acids introduce kinks in peptide chains, affecting secondary structures like α-helices or β-sheets .
  • Branched side chains provide steric hindrance, limiting protease susceptibility .

Handling Recommendations :

  • Use fume hoods and self-contained breathing apparatus during synthesis .
  • Store in cool, dry conditions to prevent decomposition .

Preparation Methods

Synthesis of the Chiral Amino Acid Precursor

The starting point is the preparation or procurement of (S)-3-amino-4-(2-chlorophenyl)butanoic acid. This can be achieved by:

Fmoc Protection of the Amino Group

The Fmoc group is introduced to protect the amino group, facilitating peptide synthesis. The common method involves:

  • Reacting the free amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate or triethylamine) in an organic solvent such as dioxane or tetrahydrofuran (THF).
  • The reaction proceeds via nucleophilic attack of the amino group on the Fmoc-Cl, forming the carbamate linkage.

This step requires careful control of pH and temperature to prevent side reactions and racemization.

Purification and Characterization

Research Findings and Optimization

Reaction Conditions

  • The Fmoc protection reaction is typically carried out at room temperature or slightly below to minimize racemization.
  • Solvent choice (e.g., dioxane, THF) and base concentration are optimized to maximize yield and purity.
  • Reaction times vary but generally range from 1 to 4 hours.

Yield and Purity

Parameter Typical Range/Value
Reaction yield 70–90%
Enantiomeric excess >99% (preservation of (S)-configuration)
Purity (HPLC) >98%

Analytical Data

Technique Data/Observation
NMR (1H, 13C) Signals consistent with Fmoc and chlorophenyl groups; stereochemical integrity confirmed by coupling constants
Mass Spectrometry Molecular ion peak at m/z ~436 (M+H)+
Optical Rotation Consistent with (S)-enantiomer

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Notes
1. Synthesis/Resolution Chiral catalysts or enzymatic resolution Obtain (S)-3-amino-4-(2-chlorophenyl)butanoic acid Maintain stereochemistry
2. Fmoc Protection Fmoc-Cl, base (NaHCO3 or Et3N), solvent (dioxane/THF), RT Protect amino group as Fmoc carbamate Avoid racemization, control pH
3. Purification Recrystallization or chromatography Remove impurities and by-products Achieve high purity
4. Characterization NMR, HPLC, MS, optical rotation Confirm structure, purity, and stereochemistry Ensure suitability for peptide synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid?

  • Methodology : The compound is typically synthesized via Fmoc-protected amino acid coupling. Key steps include:

  • Fmoc protection : Reaction of the amine group with Fmoc-Cl under basic conditions (e.g., NaHCO₃) to form the carbamate .
  • Side-chain functionalization : Introduction of the 2-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, optimized for steric hindrance .
  • Purification : Use reversed-phase HPLC or silica gel chromatography to isolate the product, monitoring stereochemical purity via chiral HPLC .
    • Reference : Similar protocols for Fmoc derivatives are detailed in and .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to minimize inhalation of dust (GHS H335) .
  • Spill Management : Avoid dry sweeping; use inert absorbents and dispose as hazardous waste .
    • Reference : Safety protocols align with SDS in and .

Advanced Research Questions

Q. How can coupling efficiency in solid-phase peptide synthesis (SPPS) be optimized for this compound?

  • Methodology :

  • Activation Reagents : Use HATU or DIC/Oxyma Pure for efficient Fmoc deprotection and coupling, reducing racemization .
  • Solvent Optimization : Employ DMF/DCM mixtures (3:1) to enhance solubility of the hydrophobic 2-chlorophenyl group .
  • Monitoring : Track coupling completion via Kaiser test or FT-IR for unreacted amines .
    • Reference : Analogous SPPS strategies are discussed in .

Q. What analytical techniques validate the stereochemical purity of this compound?

  • Techniques :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol gradients to resolve enantiomers .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm stereochemistry .
  • Polarimetry : Compare specific optical rotation values with literature data .
    • Reference : and highlight characterization methods.

Q. How do halogen substitutions (e.g., 2-chlorophenyl) influence biological activity in Fmoc-amino acid derivatives?

  • Structure-Activity Insights :

  • Electron-Withdrawing Effects : Chlorine enhances metabolic stability and receptor binding via hydrophobic/π-π interactions .
  • Comparative Data :
SubstituentBiological ActivitySource
2-ChlorophenylEnhanced protease inhibition
PhenylthioAntioxidant properties
3,5-DifluorophenylImproved cell permeability
  • Reference : Structural analogs in and provide activity trends.

Q. How should researchers resolve discrepancies in hazard classifications across safety data sheets?

  • Risk Assessment Strategy :

  • Cross-Referencing : Compare GHS classifications (e.g., acute toxicity in vs. 2) and prioritize stricter controls .
  • Supplementary Testing : Conduct in vitro assays (e.g., Ames test) if chronic toxicity data are absent .
  • Documentation : Maintain a lab-specific SDS integrating all sources and institutional guidelines .
    • Reference : Contradictory SDS data in and necessitate cautious interpretation.

Methodological Considerations

  • Data Contradiction Analysis : When synthesizing analogs, inconsistent yields may arise from steric effects of the 2-chlorophenyl group. Use DFT calculations to predict reactivity or adjust protecting groups (e.g., switch Fmoc to Boc) .
  • Troubleshooting Low Yields : Optimize reaction temperature (e.g., 0°C for coupling) and stoichiometry (1.2 equiv Fmoc-Cl) to minimize side reactions .

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